2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide
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Description
2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2-methylpropanamide with 5-morpholin-4-ylsulfonyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the
Properties
IUPAC Name |
2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S2/c1-7(2)8(15)11-9-12-13-10(19-9)20(16,17)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLWGICAPSUKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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